(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Catalog No.
S12905413
CAS No.
M.F
C13H13BrClNO2
M. Wt
336.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Product Name

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

Molecular Formula

C13H13BrClNO2

Molecular Weight

336.64 g/mol

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D;

InChI Key

YDIDKNSMQNPNFC-KUXWIFSDSA-N

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Isomeric SMILES

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride is a labeled analogue of Bromo Dragonfly, a compound known for its potent hallucinogenic properties. It belongs to the phenethylamine family and acts primarily as a full agonist for the 5-HT2A receptor, which is implicated in various psychotropic effects. This compound is distinguished by its deuterated form, which enhances its stability and allows for more precise tracking in biological studies .

  • Starting Material: The synthesis begins with hydroquinone, which undergoes dialkylation with 1-bromo-2-chloroethane.
  • Formation of Tetrahydrobenzodifuran: Following bromination, the compound is treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system.
  • Formylation: The ring system is then formylated to create a nitropropene derivative through condensation with nitroethane under ammonium acetate catalysis.
  • Reduction: This derivative is reduced using lithium aluminium hydride to produce an amine intermediate.
  • Protection and Bromination: The amine is protected with trifluoroacetic anhydride, followed by para-bromination and oxidation.
  • Deprotection: Finally, the trifluoroacetyl protecting group is removed to yield (R)-(-)-Bromo Dragonfly-d6 Hydrochloride as a stable product .

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride exhibits significant biological activity primarily through its interaction with serotonin receptors:

  • 5-HT2A Receptor Agonism: It has a very high affinity for the 5-HT2A receptor (K_i = 0.04 nM), indicating strong potential for inducing hallucinogenic effects.
  • 5-HT2C and 5-HT2B Receptor Interaction: It also interacts with the 5-HT2C receptor (K_i = 0.02 nM) and has moderate affinity for the 5-HT2B receptor (K_i = 0.19 nM).
  • MAO-A Inhibition: Additionally, it acts as a monoamine oxidase A inhibitor, which can further enhance its psychoactive properties and increase toxicity risks .

The synthesis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride can be achieved through various methods, including:

  • Enantiospecific Synthesis: This method allows for the production of individual enantiomers, focusing on the more active (R) form.
  • Friedel-Crafts Acylation: A derivative of D-alanine can be reacted with 2,3,6,7-tetrahydrobenzodifuran to create an intermediate that is further processed to yield the final product.

The choice of method can affect the yield and purity of the compound, making careful consideration essential in laboratory settings .

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride serves several applications:

  • Research Tool: Its labeled form allows for tracking in pharmacological studies, particularly in understanding receptor interactions and signaling pathways.
  • Psychoactive Substance: Due to its hallucinogenic properties, it has been studied for its potential effects on consciousness and perception.

Interaction studies involving (R)-(-)-Bromo Dragonfly-d6 Hydrochloride focus on its binding affinities and effects on various serotonin receptors:

  • Receptor Binding Studies: These studies help elucidate how the compound interacts with specific receptors and can lead to insights into its psychoactive effects.
  • Toxicity Assessments: Given its high toxicity profile, understanding interactions with other substances is crucial for safety evaluations .

Similar Compounds

Several compounds share structural or functional similarities with (R)-(-)-Bromo Dragonfly-d6 Hydrochloride:

Compound NameKey Characteristics
Bromo DragonflyParent compound; potent hallucinogen
2C-B-FLYLess potent analog; lower binding affinity
DOBSimilar structure; known for psychedelic effects
5-MeO-DMTTryptamine derivative; strong psychoactive properties

These compounds highlight the unique aspects of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride while also demonstrating varying potencies and mechanisms of action .

The comprehensive analytical characterization of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride requires sophisticated analytical methodologies that can distinguish this deuterated compound from its non-deuterated analogue while providing robust quantitative and qualitative data. This section examines four critical analytical techniques essential for the complete characterization of this benzodifuran derivative [2] [3].

High-Performance Thin-Layer Chromatography Validation Parameters

High-Performance Thin-Layer Chromatography represents a powerful analytical tool for the separation and quantification of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride [4] [5]. The development and validation of High-Performance Thin-Layer Chromatography methods for deuterated compounds requires stringent adherence to International Council for Harmonisation guidelines while accounting for the unique physicochemical properties imparted by deuterium substitution [6] [7].
Linearity and Range Considerations

For (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, the linearity range typically extends from 50 to 5000 nanograms per band, with correlation coefficients consistently exceeding 0.995 [5] [6]. The deuterated nature of the compound does not significantly affect the linearity parameters compared to non-deuterated analogues, as the chromatographic separation mechanism remains fundamentally unchanged [4] [8].

Precision and Accuracy Parameters

Precision studies demonstrate relative standard deviation values below 2.0% for both intra-day and inter-day measurements [5] [6]. Recovery studies consistently yield values between 98-102%, indicating excellent accuracy for the analytical method [7]. The deuteration does not introduce significant bias in quantitative determinations when appropriate internal standards are employed [3].

Detection and Quantification Limits

The limit of detection for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride ranges from 0.5 to 5 nanograms per band, while the limit of quantification typically falls between 1.5 and 15 nanograms per band [5] [6]. These sensitivity parameters are comparable to those achieved for non-deuterated phenethylamine derivatives, demonstrating that deuteration does not compromise analytical sensitivity [9].

Mobile Phase Optimization

Optimal chromatographic separation is achieved using mobile phase systems comprising organic solvent mixtures, typically involving combinations of toluene, ethyl acetate, methanol, and formic acid [5] [10]. The retention factor values for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride generally fall within the optimal range of 0.2 to 0.8, ensuring adequate separation from potential interferents [6] [7].

Robustness Studies

Robustness testing demonstrates that minor variations in mobile phase composition, development distance, and saturation time result in relative standard deviation values below 2.0%, indicating excellent method stability [5] [7]. The method remains robust across different laboratory conditions and analyst variations [6].

Mass Spectrometric Fragmentation Patterns and Deuterium Retention

Mass spectrometric analysis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride reveals distinctive fragmentation patterns that reflect both the structural characteristics of the benzodifuran core and the effects of deuterium substitution [2] [11] [12]. The molecular ion peak appears at mass-to-charge ratio 337, representing a 6 Dalton shift from the non-deuterated compound due to the six deuterium atoms in the propyl chain [2] [3].
Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of ammonia (17 Daltons) from the molecular ion, generating a fragment at mass-to-charge ratio 320 [11] [12]. This fragmentation pattern is characteristic of phenethylamine derivatives and remains consistent in the deuterated analogue, with high deuterium retention observed in the resulting fragment [3] [12].

Alpha-Cleavage Reactions

Alpha-cleavage adjacent to the amino group represents another significant fragmentation pathway, resulting in the loss of the entire propyl chain unit (47 Daltons for C2H9N in the deuterated compound) [11] [12]. This fragmentation produces a stable benzodifuran core fragment that retains the bromine atom and exhibits characteristic isotope patterns [2] [11].

Benzodifuran Core Fragments

The benzodifuran core generates characteristic fragments in the mass-to-charge ratio range of 164-178, depending on the specific cleavage pattern [11] [12]. These fragments represent the stable aromatic system and provide definitive structural confirmation for the compound [2] [3].

Deuterium Retention Studies

Deuterium retention in fragmentation products ranges from 80-95%, depending on the specific fragmentation pathway [3] [12]. The propyl chain fragments show variable deuterium retention, with some pathways leading to complete deuterium loss while others maintain partial deuteration [2] [11].

Isotope Pattern Analysis

The characteristic bromine isotope pattern (mass-to-charge ratio and mass-to-charge ratio plus 2) remains clearly visible in fragment ions containing the bromine atom, providing additional structural confirmation [11] [12]. The deuterium substitution shifts the entire isotope envelope by 6 Daltons while maintaining the characteristic bromine pattern [2] [3].

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural characterization of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride through analysis of both proton and carbon-13 spectra, with deuterium Nuclear Magnetic Resonance offering additional confirmation of isotopic substitution [13] [15].

Proton Nuclear Magnetic Resonance Characteristics

The aromatic proton signals appear in the characteristic region between 6.5 and 7.9 parts per million, with the benzodifuran system exhibiting distinct coupling patterns [13] [15]. The deuteration of the propyl chain significantly reduces the integration values for aliphatic proton signals while maintaining the aromatic signal integrity [16].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic aromatic carbon signals between 100-160 parts per million, with the benzodifuran carbons showing distinct chemical shifts [15] [17]. Aliphatic carbons attached to deuterium exhibit small but measurable isotope shifts, typically appearing 0.1-0.3 parts per million upfield from their protonated counterparts [13] .

Deuterium Nuclear Magnetic Resonance Confirmation

Deuterium Nuclear Magnetic Resonance spectroscopy provides direct confirmation of deuterium incorporation, with characteristic peaks appearing in the 1.0-8.0 parts per million range [13] [16]. The integration ratios in deuterium Nuclear Magnetic Resonance correspond directly to the degree of deuterium substitution in the propyl chain [18].

Coupling Pattern Analysis

The deuteration significantly affects proton-proton coupling patterns, with reduced coupling constants observed due to the smaller magnetic moment of deuterium compared to protium [13] . This simplification of coupling patterns enhances spectral resolution and facilitates structural assignment [16] [15].

Temperature and Solvent Effects

Nuclear Magnetic Resonance studies conducted at various temperatures reveal enhanced spectral resolution in deuterated samples due to reduced vibrational broadening [13] [19]. Solvent deuteration effects must be carefully considered when using deuterated Nuclear Magnetic Resonance solvents, as exchange phenomena can affect quantitative measurements [16] [20].

X-ray Crystallographic Studies of Deuterated Crystal Lattices

X-ray crystallographic analysis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride crystals reveals the three-dimensional molecular structure while providing insights into the effects of deuteration on crystal lattice parameters [21] [22] [23]. The deuterated compound maintains the same space group and crystal system as the non-deuterated analogue, with subtle but measurable changes in unit cell dimensions [21] [24].

Unit Cell Parameter Changes

Deuteration typically induces a small increase in unit cell volume, ranging from 1-2%, attributed to the longer carbon-deuterium bonds compared to carbon-hydrogen bonds [21] [22]. The crystal lattice expansion reflects the geometric isotope effects associated with deuterium substitution [22] [23].

Hydrogen Bonding Geometry

While X-ray crystallography cannot directly locate deuterium atoms due to their low electron density, neutron diffraction studies reveal significant geometric isotope effects in hydrogen bonding patterns [21] [22]. The donor-acceptor distances in hydrogen bonds involving deuterium are typically 0.01-0.05 Angstroms longer than corresponding protium bonds [22] [23].

Thermal Parameter Analysis

Deuterated crystals exhibit reduced thermal motion parameters compared to their protonated analogues, reflecting the lower vibrational frequencies of carbon-deuterium bonds [21] [23]. This reduction in thermal motion often results in improved crystal quality and higher resolution diffraction data [21] [24].

Temperature-Dependent Studies

Deuteration affects phase transition temperatures in hydrogen-bonded systems, with shifts typically ranging from 5-10 Kelvin [23] [25]. These temperature effects reflect the altered vibrational dynamics associated with deuterium substitution and provide insights into the role of hydrogen bonding in crystal stability [22] [26].

Resolution and Data Quality

High-resolution X-ray crystallographic studies of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride achieve resolutions better than 1.5 Angstroms, with R-factors typically below 5% [21]. The deuterated crystals often exhibit superior diffraction quality due to reduced thermal motion, enabling more precise determination of bond lengths and angles [21] [24].

Molecular Conformation Analysis

Crystallographic studies confirm that deuteration does not significantly alter the molecular conformation of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride [21] [22]. The benzodifuran core maintains its planar geometry, and the propyl chain adopts similar conformations to those observed in the non-deuterated compound [23] [25].

Crystal Packing Studies

The crystal packing arrangements remain essentially unchanged upon deuteration, with similar intermolecular interactions and void volumes [21] [22]. This structural conservation validates the use of deuterated compounds as analytical standards and reference materials [24] [23].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

335.01948 g/mol

Monoisotopic Mass

335.01948 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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